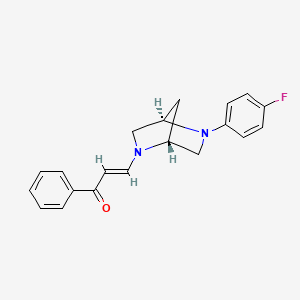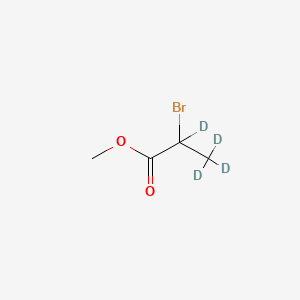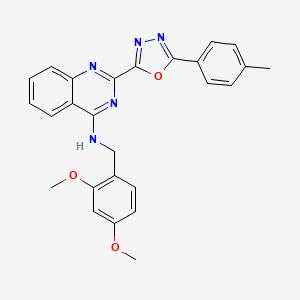
4-Oxo cyclophosphamide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo cyclophosphamide-d8 is a deuterium-labeled derivative of 4-Oxo cyclophosphamide. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise quantitation and tracing in various biochemical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo cyclophosphamide-d8 involves the incorporation of deuterium into the 4-Oxo cyclophosphamide molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The specific reaction conditions and reagents used can vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .
化学反应分析
Types of Reactions
4-Oxo cyclophosphamide-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions result in the replacement of specific functional groups with new groups .
科学研究应用
4-Oxo cyclophosphamide-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用机制
The mechanism of action of 4-Oxo cyclophosphamide-d8 involves its conversion to active metabolites in the body. The compound is metabolized by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which then undergoes further conversion to aldophosphamide. Aldophosphamide is eventually converted to phosphoramide mustard, the active metabolite responsible for the compound’s cytotoxic effects. This metabolite alkylates DNA, leading to DNA cross-linking and cell death .
相似化合物的比较
4-Oxo cyclophosphamide-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in studies. Similar compounds include:
Cyclophosphamide: The parent compound without deuterium labeling.
4-Oxo cyclophosphamide: The non-deuterated version of the compound.
Cyclophosphamide-d4: Another deuterium-labeled derivative with fewer deuterium atoms
These similar compounds share structural similarities but differ in their isotopic labeling, which affects their stability and tracing capabilities in research applications.
属性
分子式 |
C7H13Cl2N2O3P |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2 |
InChI 键 |
VBMZHOCORXMDJU-UDCOFZOWSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1 |
规范 SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
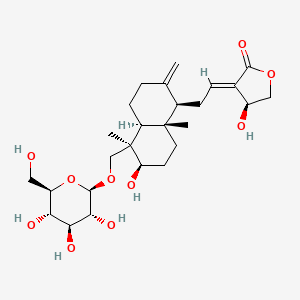
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
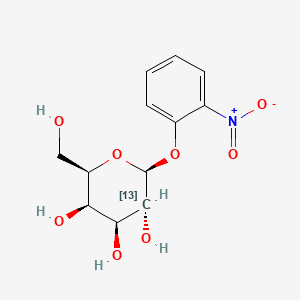
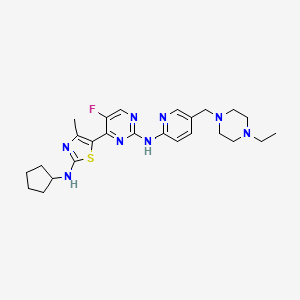
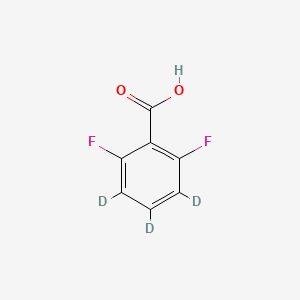
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

